N-[(3-chlorophenyl)methoxy]cycloheptanimine
CAS No.: 951625-75-5
Cat. No.: VC8159999
Molecular Formula: C14H18ClNO
Molecular Weight: 251.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951625-75-5 |
|---|---|
| Molecular Formula | C14H18ClNO |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methoxy]cycloheptanimine |
| Standard InChI | InChI=1S/C14H18ClNO/c15-13-7-5-6-12(10-13)11-17-16-14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,11H2 |
| Standard InChI Key | DLPQATRVAWGHET-UHFFFAOYSA-N |
| SMILES | C1CCCC(=NOCC2=CC(=CC=C2)Cl)CC1 |
| Canonical SMILES | C1CCCC(=NOCC2=CC(=CC=C2)Cl)CC1 |
Introduction
N-[(3-chlorophenyl)methoxy]cycloheptanimine is a chemical compound that has garnered attention due to its unique structure and potential applications in organic synthesis. This compound features a cycloheptanimine backbone with a methoxy group linked to a 3-chlorophenyl moiety. Despite its specific interest in chemical research, comprehensive information on this compound is limited, and it is essential to compile available data from reliable sources.
Potential Reactions
-
Nucleophilic Substitution: The amine group in the cycloheptanimine structure can participate in nucleophilic substitution reactions, which are common in organic synthesis.
-
Methoxy Group Reactions: The methoxy group can be involved in reactions such as ether cleavage or substitution, depending on the conditions.
Applications and Research Findings
While detailed research findings on N-[(3-chlorophenyl)methoxy]cycloheptanimine are scarce, compounds with similar structures are often used in pharmaceutical and chemical synthesis research. The presence of the imine and methoxy groups suggests potential utility in developing new synthetic methodologies or exploring reaction mechanisms.
| Application Area | Potential Use |
|---|---|
| Pharmaceutical Synthesis | Intermediate in drug synthesis |
| Organic Synthesis | Synthon for complex molecules |
Safety and Handling
Handling N-[(3-chlorophenyl)methoxy]cycloheptanimine requires appropriate precautions due to the potential hazards associated with organic compounds, particularly those containing halogenated or reactive functional groups. Personal protective equipment and proper ventilation are recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume